2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile
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Overview
Description
2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C13H9N3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes an indole moiety linked to a propanedinitrile group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile typically involves the condensation of 1-methylindole-3-carboxaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrile groups may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- **(1H-Indol-3
Properties
IUPAC Name |
2-[(1-methylindol-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHTWMGONKMROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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